molecular formula C11H14BrN B13243170 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13243170
M. Wt: 240.14 g/mol
InChI Key: KYJSZJXLQGCVSM-UHFFFAOYSA-N
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Description

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of quinolines. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, materials science, and organic synthesis. The presence of a bromomethyl group at the 6-position and a methyl group at the 1-position of the tetrahydroquinoline ring makes this compound particularly interesting for various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of a suitable precursor. One common method is the radical bromination of 1-methyl-1,2,3,4-tetrahydroquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). The reaction is usually carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and recycling of solvents and reagents are crucial for cost-effective and environmentally friendly industrial processes.

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Products include quinoline N-oxides and other oxidized quinoline derivatives.

    Reduction Reactions: Products include methyl-substituted tetrahydroquinolines.

Scientific Research Applications

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound can also interact with enzymes and receptors, modulating their activity and affecting cellular processes. Specific pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H14BrN

Molecular Weight

240.14 g/mol

IUPAC Name

6-(bromomethyl)-1-methyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C11H14BrN/c1-13-6-2-3-10-7-9(8-12)4-5-11(10)13/h4-5,7H,2-3,6,8H2,1H3

InChI Key

KYJSZJXLQGCVSM-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)CBr

Origin of Product

United States

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